molecular formula C6H7NO3 B15392887 3-Ethoxyacryloyl isocyanate

3-Ethoxyacryloyl isocyanate

Cat. No.: B15392887
M. Wt: 141.12 g/mol
InChI Key: SUHDJAXKVRGRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyacryloyl isocyanate (CAS 57796-78-8) is a specialized chemical reagent with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. Its structure features a reactive isocyanate group (-N=C=O) conjugated with a 3-ethoxyprop-2-enoyl backbone, making it a versatile building block for organic synthesis. This compound serves as a high-value C3-synthon , providing a three-carbon backbone that is readily incorporated into complex molecular architectures. Its primary research application is in the synthesis of heterocyclic compounds . A key reaction involves its interaction with primary amines, which proceeds through a urea intermediate that subsequently undergoes cyclization under acidic or basic conditions to form pyrimidine-based ring systems . This efficient pathway is widely employed for constructing uracil and its derivatives , which are key components of nucleosides. Consequently, this compound is a critical reagent in the preparation of carbocyclic nucleoside analogues , a class of compounds investigated for their potential antiviral and anticancer activities. The ethoxy group on the acryloyl backbone influences the electronic properties of the molecule and can act as a leaving group during cyclization, adding to its synthetic utility. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-ethoxyprop-2-enoyl isocyanate

InChI

InChI=1S/C6H7NO3/c1-2-10-4-3-6(9)7-5-8/h3-4H,2H2,1H3

InChI Key

SUHDJAXKVRGRJF-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)N=C=O

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxyacryloyl Isocyanate

Preparation from 3-Ethoxyacryloyl Chloride Precursors

The most common and direct approach to synthesizing 3-ethoxyacryloyl isocyanate involves the use of 3-ethoxyacryloyl chloride as a precursor. This acid chloride can be prepared from 3-ethoxyacrylic acid.

Utilization of Metal Cyanates in situ Generation

A widely employed method for the synthesis of this compound is the reaction of 3-ethoxyacryloyl chloride with a metal cyanate (B1221674). This reaction facilitates the displacement of the chloride with the cyanate group, which then rearranges to form the isocyanate.

Commonly used metal cyanates include silver cyanate (AgNCO) and sodium cyanate (NaOCN). The reaction is typically carried out in an anhydrous aprotic solvent, such as benzene (B151609) or dichloromethane, to prevent hydrolysis of the starting material and product. For instance, reacting 3-ethoxyacryloyl chloride with silver cyanate in anhydrous benzene is a documented method for producing this compound. When using sodium cyanate, polar aprotic solvents like dimethylformamide (DMF) can enhance the reaction kinetics. To minimize premature polymerization, the reaction is often conducted at low temperatures, typically between 0 and 5°C. A slight molar excess of the metal cyanate is generally used to ensure complete conversion of the acid chloride.

Table 1: Reaction Conditions for Metal Cyanate-Based Synthesis

Metal CyanateSolventTemperatureKey Considerations
Silver CyanateAnhydrous BenzeneNot specifiedClassical method
Sodium CyanateAnhydrous Dichloromethane0-5°CMitigates polymerization
Trimethylsilyl CyanateAnhydrous Dichloromethane0-5°CAlternative cyanate source

This table summarizes common conditions for the synthesis of this compound from its chloride precursor and metal cyanates.

Phosgenation and Phosgene-Surrogate Approaches (e.g., Oxalyl Chloride)

Phosgenation, the reaction with phosgene (B1210022) (COCl₂) or a phosgene surrogate, is a fundamental method for converting amines into isocyanates. wikipedia.org While direct phosgenation of an appropriate amine precursor to this compound is plausible, a more common approach involves the reaction of a primary amide with oxalyl chloride. wikipedia.orggoogle.com This method avoids the direct handling of highly toxic phosgene gas. wikipedia.org

The reaction of a primary carboxamide with oxalyl chloride proceeds to form an acyl isocyanate. google.com For example, methacrylamide (B166291) can be converted to methacryloyl isocyanate with high conversion rates. google.com This suggests that 3-ethoxyacrylamide could similarly be converted to this compound. The reaction is typically heated to a temperature between 30° and 150°C. google.com

Alternative Synthetic Routes to Acryloyl Isocyanate Derivatives

Beyond the direct conversion of 3-ethoxyacryloyl chloride, other synthetic strategies exist for producing acryloyl isocyanates and related derivatives.

One notable alternative is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). wikipedia.orggoogle.com The required 3-ethoxyacryloyl azide can be synthesized from the corresponding acyl chloride and sodium azide. researchgate.net Subsequent heating of the acyl azide induces rearrangement to the isocyanate with the loss of nitrogen gas. google.com While this method avoids the use of halogenated reagents, the inherent instability of organic azides can be a safety concern, limiting its industrial applicability. google.com

Another phosgene-free route is the high-temperature pyrolysis of 3-ethoxyacryloyl carbamates. This process involves the elimination of water and an alcohol to yield the isocyanate. However, challenges such as coke formation and limited scalability can be encountered with this method.

Considerations for Stereochemical Control in Synthesis of (E)-3-Ethoxyacryloyl Isocyanate

The geometry of the double bond in this compound is a critical aspect, with the (E)-isomer often being the desired product for specific applications, such as in the synthesis of certain heterocyclic compounds. researchgate.net

The stereochemistry of the final isocyanate product is directly determined by the stereochemistry of the starting 3-ethoxyacryloyl chloride. researchgate.net Therefore, to obtain (E)-3-ethoxyacryloyl isocyanate, it is essential to start with (E)-3-ethoxyacryloyl chloride. The synthesis of (E)-3-ethoxyacryloyl chloride can be achieved from (E)-3-ethoxyacrylic acid. The geometry of the acrylic acid derivative is typically retained throughout the conversion to the acid chloride and subsequent reaction to the isocyanate.

For example, the synthesis of certain aminoquinoline derivatives specifically utilizes (E)-3-ethoxyacryloyl chloride to ensure the desired stereochemistry in the final product. researchgate.net

Reactivity and Mechanistic Investigations of 3 Ethoxyacryloyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic attack is the most fundamental reaction class for 3-ethoxyacryloyl isocyanate. The isocyanate group is highly electrophilic and readily reacts with a wide variety of nucleophiles, including amines, alcohols, and thiols. researchgate.net These reactions are typically rapid and proceed via addition to the central carbon atom of the N=C=O group.

Reactions with Primary Amines: Urea (B33335) Formation Pathways

The reaction between this compound and a primary amine is a robust and efficient method for the synthesis of N,N'-disubstituted ureas. This reaction proceeds via a classical nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This initial attack results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea derivative.

This urea formation is a critical first step in the synthesis of more complex molecules, serving as a precursor for subsequent intramolecular reactions. The resulting urea contains both the acryloyl framework and the newly introduced substituent from the amine, primed for further chemical transformations.

Table 1: Representative Urea Formation Reactions

Amine ReactantProductReaction Conditions
Primary AlkylamineN-(3-Ethoxyacryloyl)-N'-alkylureaAnhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature
Aniline (B41778)N-(3-Ethoxyacryloyl)-N'-phenylureaAnhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature

Interactions with Amino Acids and Derivatives

Amino acids, containing a primary amine and a carboxylic acid, react chemoselectively with this compound. The nucleophilic amino group preferentially attacks the isocyanate to form a urea linkage, leaving the carboxylic acid group intact under neutral or slightly acidic conditions. This reaction provides a straightforward route to C-terminal protected, N-acylated amino acid derivatives. The resulting products are valuable intermediates in peptide chemistry and for the synthesis of peptidomimetics. The mechanism is analogous to that with simple primary amines, highlighting the high reactivity of the isocyanate group towards nitrogen nucleophiles.

Reactions with Aminocyclopentanemethanol Derivatives

A significant application of this compound is in the synthesis of carbocyclic nucleoside analogues, which are important antiviral and cytostatic agents. nih.gov In this context, it reacts with chiral aminocyclopentanemethanol derivatives. For instance, a key intermediate such as (+/-)-cis-4-amino-2-cyclopentene-1-methanol can be utilized. researchgate.net The primary amine of this cyclopentene (B43876) derivative reacts with this compound to form a urea intermediate. This intermediate is then perfectly structured to undergo subsequent intramolecular cyclization to yield a carbocyclic pyrimidine (B1678525) nucleoside analogue, where the cyclopentane (B165970) ring mimics the sugar moiety of natural nucleosides.

Table 2: Proposed Synthesis of a Carbocyclic Nucleoside Analogue

Reactant 1Reactant 2Intermediate ProductFinal Product (after cyclization)
This compoundcis-4-Amino-2-cyclopentene-1-methanolN-(3-Ethoxyacryloyl)-N'-(cis-4-(hydroxymethyl)cyclopent-2-en-1-yl)ureaCarbocyclic analogue of Uridine (B1682114)

Nucleophilic Ring Opening in Related Systems

While the primary reactions of this compound involve addition to the isocyanate group, the high reactivity of isocyanates, in general, can be harnessed in reactions with strained cyclic systems. In related chemistries, isocyanates have been shown to react with epoxides (oxiranes) in the presence of a catalyst. nih.gov The reaction is initiated by the nucleophilic opening of the epoxide ring. For example, a cyanide nucleophile can open an epoxide to form a β-hydroxyisonitrile. nih.gov Similarly, isocyanates can participate in cycloaddition reactions or react with ring-opened intermediates, demonstrating the broader synthetic utility of the isocyanate functional group in complex heterocyclic synthesis. researchgate.net These examples from related systems illustrate the potential for this compound to engage in more complex, cascade reactions initiated by a nucleophilic ring-opening event.

Intramolecular Cyclization Chemistry

The true synthetic power of this compound is realized when the initial nucleophilic addition is followed by an intramolecular cyclization. The strategic placement of the ethoxyacrylate moiety allows for the construction of six-membered heterocyclic rings, most notably pyrimidines.

Mechanism of Pyrimidine Ring Formation

The formation of a pyrimidine ring from this compound is a two-stage process that begins with the formation of a urea intermediate, as described in section 3.1.1.

Urea Formation: A primary amine (R-NH₂) reacts with this compound to form an N-(3-ethoxyacryloyl)-N'-substituted urea.

Intramolecular Cyclization: This urea intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization. nih.gov The reaction proceeds via a nucleophilic attack of the N' nitrogen atom (the one originating from the primary amine) onto the β-carbon of the ethoxyacrylate system. This constitutes an intramolecular Michael-type addition. This cyclization step forms a six-membered ring intermediate.

Aromatization: The final step is the elimination of ethanol (B145695) from this cyclic intermediate. The removal of the ethoxy group and a proton results in the formation of a stable, aromatic pyrimidine-2,4-dione ring, commonly known as a uracil (B121893) derivative. This cyclization is a key strategy in the synthesis of nucleosides and other biologically active molecules. researchgate.netnih.gov

This efficient cascade of nucleophilic addition followed by intramolecular cyclization makes this compound a powerful building block for medicinal and synthetic chemistry.

Uracil Annulation via Urea Intermediates

The reaction of this compound with amines provides a direct route to substituted uracils. This transformation proceeds through an initial nucleophilic attack of the amine on the isocyanate group, forming a reactive urea intermediate. This intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of ethanol, to yield the uracil ring. The reaction is typically carried out in a suitable solvent, such as pyridine, which can also act as a base to facilitate the cyclization step. nih.gov

The versatility of this method allows for the synthesis of a wide range of uracil derivatives by varying the amine component. This approach is a key step in the construction of more complex heterocyclic systems containing the uracil moiety.

Table 1: Synthesis of Uracil Derivatives from this compound and Various Amines

Amine ReactantResulting Uracil DerivativeReaction ConditionsReference
AmmoniaUracilPyridine nih.gov
Methylamine1-MethyluracilPyridine nih.gov
Aniline1-PhenyluracilPyridine nih.gov

Formation of Fused Heterocyclic Systems

This compound is a valuable reagent for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine ring. nih.govresearchgate.net Its reactivity allows for the construction of bicyclic and polycyclic structures through annulation reactions with appropriate substrates. researchgate.net For instance, the reaction with o-amino-substituted heterocyclic compounds, such as those with an o-aminonitrile or o-aminoester functionality, leads to the formation of fused pyrimidines. nih.gov

A notable application is in the synthesis of pyrimido[1,6-a]pyrimidine scaffolds. nih.gov These reactions often proceed through a series of steps involving nucleophilic addition to the isocyanate, followed by cyclization and aromatization. The specific outcome of the reaction can be influenced by the nature of the starting materials and the reaction conditions employed. The development of one-pot multicomponent reactions has further expanded the utility of this compound in generating diverse fused heterocyclic libraries. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Synthesized from this compound

ReactantFused Heterocycle FormedReference
o-Aminonitrile compoundsFused Pyrimidines nih.gov
o-Aminoester compoundsFused Pyrimidines nih.gov
AminopyrimidinesPyrimido[1,6-a]pyrimidines nih.gov

Role as an Electrophilic Reagent in Pericyclic Reactions

This compound can participate as an electrophilic component in pericyclic reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. libretexts.orgnih.gov In these reactions, the isocyanate group, activated by the adjacent acryloyl moiety, acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the isocyanate and carbonyl groups enhances the dienophilic character of the double bond in the acryloyl fragment.

The stereospecificity of the Diels-Alder reaction is a key feature, where the stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) derivative. The reaction often proceeds with high regioselectivity, particularly when using unsymmetrical dienes. rsc.org The synthetic utility of these cycloadditions is significant, providing a pathway to complex cyclic structures with multiple stereocenters. libretexts.org While thermal conditions are common for many Diels-Alder reactions, photochemical methods can also be employed for certain [2+2] cycloadditions. libretexts.orglibretexts.org

The isocyanate moiety itself can also participate in cycloaddition reactions. For example, rhodium-catalyzed [4+2] cycloadditions between α,β-unsaturated imines and isocyanates have been reported to generate pyrimidinones. nih.gov

Influence of Reaction Conditions on Selectivity (Regioselectivity, Stereoselectivity)

The selectivity of reactions involving this compound is highly dependent on the reaction conditions. Factors such as the choice of catalyst and solvent can significantly influence the regioselectivity and stereoselectivity of the outcome.

Catalysts play a crucial role in modulating the reactivity of this compound. In cycloaddition reactions, Lewis acids can enhance the electrophilicity of the isocyanate, thereby accelerating the reaction rate and potentially influencing the stereochemical outcome. For instance, in the context of [4+2] cycloadditions of α,β-unsaturated imines and isocyanates, rhodium-phosphoramidite complexes have been shown to be effective catalysts, leading to high yields and enantioselectivities. nih.gov

In other reactions, such as the cyclotrimerization of isocyanates to form isocyanurates, a wide range of catalysts, including Lewis bases and metal-containing complexes, have been investigated. tue.nl The choice of catalyst can affect not only the rate but also the selectivity for the desired cyclic trimer over other potential side products. tue.nl Organotin catalysts, for example, have demonstrated high catalytic activity for both urethane (B1682113) and urea formation from isocyanates. researchgate.net

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and, consequently, the selectivity. For reactions involving polar or charged intermediates, the polarity of the solvent is a critical factor. In the reaction of isocyanates with water, for example, the rate of reaction has been observed to be significantly faster in more polar solvents like dimethylformamide (DMF) compared to less polar solvents like dioxane. researchgate.net

In cycloaddition reactions, the solvent can influence the stability of the transition state and any intermediates that may be formed. For [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes, which can proceed through either a concerted or a stepwise pathway involving a diradical intermediate, the choice of solvent can affect which pathway is favored. researchtrends.net Mechanistic studies often employ a range of solvents to probe the nature of the transition state and to elucidate the reaction pathway.

Applications in Complex Organic Molecule Construction

Synthesis of Modified Nucleoside Analogues

Modified nucleoside analogues are structurally similar to natural nucleosides but contain alterations in the sugar or base moiety, leading to significant therapeutic properties. 3-Ethoxyacryloyl isocyanate serves as a key building block for the pyrimidine (B1678525) base in several of these analogues.

A significant application of this compound is in the construction of carbocyclic nucleoside analogues, where a carbocyclic ring replaces the furanose sugar of natural nucleosides. This modification often imparts enhanced metabolic stability. The synthesis of fluorinated carbocyclic uridine (B1682114) analogues provides a clear example of this utility. rsc.org

In a multi-step synthesis, an amino-functionalized carbocyclic core is reacted with this compound. This reaction proceeds through the formation of an acryloyl urea (B33335) intermediate. Subsequent acid-catalyzed cyclization and deprotection steps yield the final carbocyclic uridine analogue. rsc.org For instance, the treatment of a C1 amine on a fluorinated cyclopentane (B165970) scaffold with this compound, followed by cyclization with sulfuric acid in dioxane, leads to the formation of the desired pyrimidine ring. rsc.org This methodology has been successfully employed in the synthesis of both 6′-(R)-monofluoro- and 6′-gem-difluorouridines. rsc.org The general reaction scheme is depicted below:

graph TD A[Amino-functionalized Carbocyclic Core] -->|1. This compound 2. H+ | B(Carbocyclic Uridine Analogue)

This approach allows for the late-stage introduction of the pyrimidine base, providing a convergent and efficient route to these complex molecules. The resulting carbocyclic 2'-deoxyuridine (B118206) analogues are of significant interest for their potential biological activities. rsc.org

While specific research detailing the enantioselective preparation of cyclohexanyl nucleoside analogues utilizing this compound is not extensively documented in publicly available literature, the known reactivity of the isocyanate suggests a viable synthetic strategy. An enantiomerically pure amino-cyclohexanol derivative could be reacted with this compound to form the corresponding urea. Subsequent intramolecular cyclization, promoted by acid or base, would lead to the formation of the pyrimidinone ring fused to the cyclohexanyl moiety. The stereochemistry of the final product would be dictated by the configuration of the starting aminocyclohexanol. This hypothetical pathway is analogous to the well-established synthesis of carbocyclic nucleosides.

Methanocarba nucleosides are a class of conformationally locked carbocyclic nucleoside analogues that have shown potent antiviral activity. The construction of the pyrimidine base in these scaffolds can be envisioned using this compound. The synthesis would involve the preparation of a key intermediate, an aminomethyl-substituted bicyclo[3.1.0]hexane system. Reaction of this primary amine with this compound would furnish the corresponding urea derivative, which upon acid-catalyzed cyclization, would yield the desired methanocarba-uracil nucleoside analogue. This strategy would provide a convergent approach to these sterically demanding and conformationally constrained molecules.

Phosphonoalkylated nucleobases are designed as isosteric mimics of nucleoside monophosphates, aiming to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside drugs. The synthesis of such compounds could potentially involve this compound. For example, a primary amine bearing a phosphonoalkyl group could be reacted with this compound. The resulting urea intermediate, upon cyclization, would generate a uracil (B121893) analogue directly functionalized with a phosphonoalkyl chain. This approach would offer a direct route to these important prodrug candidates.

Formation of Nitrogen-Containing Heterocyclic Systems

The high reactivity of this compound makes it a valuable reagent for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The primary application of this compound in heterocyclic chemistry is the de novo synthesis of pyrimidinone and uracil rings. The reaction with a primary amine leads to a urea intermediate that can be cyclized to form a pyrimidinone ring. This method is widely used in the synthesis of carbocyclic nucleoside analogues with potential antiviral and cytostatic properties.

While the primary use is in the initial construction of the heterocyclic ring, this compound can also be conceptually applied for the derivatization of pre-existing pyrimidinone or uracil scaffolds that possess a suitable primary amine handle. For instance, a 5-aminouracil (B160950) derivative could be acylated at the amino group with this compound. This would introduce a reactive acryloyl moiety onto the uracil ring, which could then be utilized for further functionalization through Michael addition or other conjugate addition reactions, allowing for the synthesis of a library of novel uracil derivatives.

Quinoline (B57606) Ring System Construction

This compound serves as a valuable reagent in the synthesis of quinoline ring systems, which are prevalent in many biologically active compounds. The reactivity of the isocyanate group allows for versatile approaches to construct this heterocyclic scaffold. One common strategy involves the reaction of this compound with anilines. This reaction typically proceeds through an initial nucleophilic attack of the aniline (B41778) nitrogen on the isocyanate carbon, forming a urea intermediate. Subsequent intramolecular cyclization, often promoted by acid or thermal conditions, leads to the formation of the quinoline ring. The ethoxyacryloyl moiety provides the necessary three-carbon chain to complete the six-membered heterocyclic ring fused to the benzene (B151609) ring of the aniline.

The reaction conditions for quinoline synthesis using this compound can be tailored to influence the final product. For instance, the choice of solvent and catalyst can affect the reaction rate and yield. Aprotic solvents are generally preferred to avoid unwanted side reactions with the isocyanate. Lewis acids or protic acids can be employed to facilitate the cyclization step.

A notable application of this methodology is in the preparation of quinolinone derivatives. Quinazolinones are a class of compounds with a wide range of pharmacological activities. researchgate.net The reaction of anthranilic acid esters with isocyanates, followed by cyclization, is a well-established method for synthesizing quinazoline-2,4-diones. google.com While not a direct construction of the quinoline ring, this highlights the utility of isocyanates in building related fused heterocyclic systems.

Table 1: Examples of Quinoline Synthesis using Isocyanate Reagents

ReactantsConditionsProductReference
Anthranilic acid ester, Alkyl isocyanateBenzene or toluene, TriethylamineQuinazoline-2,4-dione google.com
2-Aminobenzonitrile, Secondary amidesTrimethylsilyl polyphosphate (PPSE)N³-aryl/alkyl quinazolin-4(3H)-imines organic-chemistry.org
Isatins, Trifluoroacetimidoyl chloridesFeCl₃2-(Trifluoromethyl)quinazolin-4(3H)-ones organic-chemistry.org

Synthesis of Thiazole-Based Heterocycles

The versatility of this compound extends to the synthesis of thiazole-based heterocycles. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms and are key components in many pharmaceutical agents. nih.gov A common synthetic route to thiazoles involves the Hantzsch synthesis, which is the reaction between a thioamide and an α-halocarbonyl compound. youtube.com

While this compound does not directly participate in the classical Hantzsch synthesis, its isocyanate functionality can be leveraged to create precursors for thiazole (B1198619) ring formation. For instance, the isocyanate can react with a molecule containing a thiol group to form a thiocarbamate. This intermediate can then be further manipulated and cyclized to form a thiazole derivative.

A more direct approach involves the reaction of this compound with a compound containing a thioamide functional group. The nucleophilic sulfur of the thioamide can attack the electrophilic carbon of the isocyanate, leading to an intermediate that can subsequently cyclize to form a thiazole-containing ring system. This strategy allows for the incorporation of the ethoxyacryloyl backbone into the final heterocyclic structure.

Table 2: General Approaches to Thiazole Synthesis

Reaction TypeReactantsKey Intermediate/ProductReference
Hantzsch Thiazole SynthesisThioamide, α-halocarbonyl compoundThiazole youtube.com
Acylation of Aminothiazole14-bromousnic acid, AcylthioureaThiazole derivative with amide substituent mdpi.com
Recyclization Reaction1-chloromethyl-3,4-dihydroisoquinolines, Thioamides/thioureasThiazole derivative nih.gov

Expanding to Other Fused Ring Systems (e.g., Benzoxazines, Quinazolinones)

The application of this compound is not limited to quinolines and thiazoles; it is a valuable building block for a variety of other fused heterocyclic systems, including benzoxazines and quinazolinones.

Benzoxazines are a class of heterocyclic compounds formed from a phenol, a primary amine, and formaldehyde. kpi.uagoogle.com While the direct involvement of this compound in the traditional synthesis of benzoxazines is not typical, its isocyanate group can be used to modify phenols or amines prior to the benzoxazine (B1645224) ring formation, thereby introducing the ethoxyacryloyl moiety into the final polymer structure. The synthesis can often be carried out in a solventless system. google.comresearchgate.net

Quinazolinones are another important class of fused heterocycles with diverse biological activities. researchgate.net The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an appropriate cyclization partner. Isocyanates are key reagents in several synthetic routes to quinazolinones. For example, the reaction of anthranilic acid esters with isocyanates leads to the formation of N-carbamoylanthranilic acid esters, which can then be cyclized to quinazoline-2,4-diones. google.com This highlights the role of isocyanates as crucial precursors for constructing the quinazolinone scaffold. Various catalysts, including triflic anhydride/2-bromopyridine and acids, can be used to facilitate these reactions. frontiersin.org

Table 3: Synthesis of Fused Ring Systems

Fused Ring SystemGeneral Synthetic ApproachKey ReagentsReference
BenzoxazinesMannich-like condensationPhenol, Formaldehyde, Primary amine kpi.uagoogle.com
QuinazolinonesReaction of N-arylamides with isocyanates and cyclizationN-arylamides, Isocyanates, Tf₂O/2-Br-Pyr frontiersin.org
QuinazolinonesReaction of 2-aminobenzamides, aryl halides, and isocyanide2-aminobenzamides, Aryl halides, tert-butyl isocyanide, Palladium catalyst organic-chemistry.org

Strategic Utilization as a C3-Building Block for Diverse Molecular Architectures

This compound is a bifunctional molecule, possessing both an electrophilic isocyanate group and a three-carbon acryloyl backbone. This dual reactivity makes it a strategic C3-building block in organic synthesis, enabling the construction of diverse and complex molecular architectures. rsc.org The term "building block" in this context refers to a molecule that can be incorporated into a larger structure, providing a specific and predictable fragment.

The isocyanate group (–N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. wikipedia.org This reactivity allows for the facile introduction of the ethoxyacryloyl unit onto a wide range of substrates.

The acryloyl portion of the molecule contains a carbon-carbon double bond, which can participate in various reactions, including cycloadditions and conjugate additions. This allows for further functionalization and elaboration of the molecular framework after the initial reaction at the isocyanate group. For example, a [3+2] cycloaddition reaction of aza-oxyallyl cations with isocyanates can be used to synthesize spirocyclic γ-lactam architectures. researchgate.net

The combination of these two reactive sites in a single molecule provides a powerful tool for synthetic chemists. It allows for a modular approach to the synthesis of complex molecules, where the this compound fragment can be introduced and then further modified in a controlled manner. This strategy has been employed in the synthesis of various heterocyclic compounds and other complex organic structures.

Advanced Spectroscopic and Computational Approaches in the Study of 3 Ethoxyacryloyl Isocyanate

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. In the context of 3-ethoxyacryloyl isocyanate and its derivatives, advanced NMR techniques provide unparalleled insight into reaction pathways, molecular geometry, and dynamic processes.

Two-Dimensional NMR Spectroscopy for Elucidating Reaction Intermediates

Two-dimensional (2D) NMR spectroscopy is instrumental in confirming the structure of transient species and complex products formed during reactions with this compound. A primary application is the characterization of the N-acylurea intermediates that form upon the reaction of the isocyanate with an amine. researchgate.net These intermediates are the direct precursors to cyclized products like uracil (B121893) analogues. researchgate.nettdx.catresearchgate.netmdpi.com

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the ethoxyacryloyl moiety and the newly introduced amine fragment. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining through-space correlations, which helps in assigning the stereochemistry of the products. googleapis.com For instance, in the synthesis of complex nucleoside analogues, 2D-NOESY can differentiate between diastereomers by revealing the spatial proximity of specific protons. googleapis.com The comprehensive structural data from 2D NMR confirms the successful formation of the urea (B33335) linkage and the integrity of the acryloyl backbone before the subsequent cyclization step. researchgate.net

Isotopic Labeling in Mechanistic NMR Studies

Isotopic labeling is a powerful strategy for tracing the course of a chemical reaction and elucidating its mechanism. By replacing an atom, such as ¹²C or ¹H, with its NMR-active isotope (¹³C or ²H), researchers can track the fate of specific atoms throughout a reaction sequence. researchgate.net In reactions involving this compound, isotopic labeling could be used to definitively answer questions about the cyclization mechanism to form pyrimidine (B1678525) rings. For example, labeling the carbonyl carbon of the isocyanate group with ¹³C would allow for unambiguous tracking of this atom to its final position in the uracil ring via ¹³C NMR.

While the utility of isotopic labeling for mechanistic investigations is well-established in organic chemistry, specific studies applying this technique to the reaction pathways of this compound are not extensively documented in prominent literature. googleapis.comresearchgate.net However, the principles of this method remain highly relevant for any detailed mechanistic probe into its reactivity. researchgate.net

Spectroscopic Insights into Tautomerism and Isomerism

The structure of this compound presents the possibility of geometric isomerism. The molecule possesses a carbon-carbon double bond within the acryloyl group, allowing for the existence of (E) and (Z) isomers. The (E)-isomer is commonly used in synthesis. researchgate.netethz.ch ¹H NMR spectroscopy is a primary tool for distinguishing between these isomers, as the coupling constant between the vinyl protons (³JHH) is typically larger for the trans ((E)-isomer) configuration compared to the cis ((Z)-isomer) configuration.

Furthermore, the uracil derivatives synthesized from this compound can exhibit tautomerism (e.g., lactam-lactim tautomerism). The tautomeric equilibrium can be influenced by factors such as solvent and temperature. NMR spectroscopy, in conjunction with UV spectroscopy, is used to determine the predominant tautomeric form in solution. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric state, providing clear spectroscopic evidence for the structure.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products. researchgate.netgoogleapis.com Due to the reactive nature of the isocyanate, reactions are often monitored to ensure complete consumption of starting materials and formation of the desired intermediate. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to follow the in-situ formation and subsequent reaction of the isocyanate.

Once the reaction is complete, Electrospray Ionization (ESI) mass spectrometry is commonly used to characterize the non-volatile urea intermediates and the final nucleoside analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the synthesized compounds, which is crucial for confirming their identity. googleapis.com

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides a deeper understanding of the intrinsic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and predicting the reactivity of organic molecules. For this compound, DFT calculations can be used to model its molecular orbitals, generate an electrostatic potential map to identify electron-rich and electron-poor regions, and thus predict sites of nucleophilic or electrophilic attack. The isocyanate carbon is expected to be highly electrophilic, making it susceptible to attack by amines, which is the first step in the synthesis of uracil analogues.

DFT is also employed to calculate the energy profiles of reaction pathways, including the transition states. For instance, theoretical calculations can determine the activation energy barrier for the cyclization of the N-acylurea intermediate to form the pyrimidine ring. Such calculations help in understanding why a reaction proceeds under specific conditions (e.g., acid or base catalysis) and can rationalize the formation of observed products. DFT calculations have been used to determine a reaction barrier of 28.5 kcal/mol for a related chloride-to-isocyanate conversion, illustrating the quantitative power of this method.

Table of Spectroscopic Data

The following table presents representative ¹H NMR data for a urea intermediate formed from the reaction of this compound.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
NH (Acyl)8.63d7.3
NH (Alkyl)8.41s-
CH (Vinyl)7.62d12.1
CH (Vinyl)5.24d12.2
OCH₂ (Ethoxy)3.96q7.1
CH₃ (Ethoxy)1.35t7.0

Data is representative and sourced from a study on the synthesis of cyclopentane-based muraymycin analogs.

Transition State Analysis of Reaction Mechanisms

Understanding the reactivity of this compound, a molecule possessing a reactive isocyanate group and a conjugated acryloyl system, hinges on the detailed analysis of the transition states of its various potential reactions. Transition state theory and computational quantum mechanical (QM) calculations are indispensable tools for this purpose. nih.gov

Reactions of interest for this compound include nucleophilic additions to the isocyanate carbon, cycloadditions involving the double bond, and reactions with radicals. For instance, the reaction with alcohols to form carbamates is a fundamental process for isocyanates. nih.govnasa.gov Computational methods, particularly Density Functional Theory (DFT), can be employed to map the potential energy surface of these reactions.

The process of transition state analysis for a reaction of this compound, for example, its reaction with methanol, would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and methanol) and the expected product (the corresponding carbamate) are optimized to find their lowest energy structures.

Transition State Guess: An initial guess for the transition state structure is generated. This can be done by various methods, such as linear synchronous transit (LST) or quadratic synchronous transit (QST) calculations, which interpolate the geometry between the reactants and products.

Transition State Optimization: The guessed structure is then optimized using a transition state search algorithm (e.g., Berny optimization). A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational analysis.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. The presence of a single imaginary frequency confirms that the structure is a true transition state and not a higher-order saddle point or a minimum. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry. This calculation follows the reaction path downhill to both the reactants and the products, confirming that the identified transition state connects the desired minima on the potential energy surface.

The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction, which is crucial for determining the reaction kinetics. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For example, in the gas-phase degradation of methyl isocyanate, bimolecular radical addition and H-abstraction pathways were found to be the most kinetically and thermodynamically favorable mechanisms. nih.gov A similar approach could be used to investigate the atmospheric reactivity of this compound.

Table 1: Illustrative Transition State Analysis Data for the Reaction of an Acyl Isocyanate with Methanol

ParameterValueMethod
Reactant Energy (Hartree)-550.12345DFT (B3LYP/6-31G)
Transition State Energy (Hartree)-550.09876DFT (B3LYP/6-31G)
Product Energy (Hartree)-550.15678DFT (B3LYP/6-31G)
Activation Energy (kcal/mol)15.5Calculated
Reaction Energy (kcal/mol)-20.9Calculated
Imaginary Frequency (cm⁻¹)-1850DFT (B3LYP/6-31G)

This is a hypothetical data table for illustrative purposes.

Computational Prediction of Spectroscopic Properties (e.g., Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra. For this compound, predicting its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra can provide a wealth of structural information.

NMR Chemical Shift Prediction: The prediction of NMR chemical shifts is a well-established application of DFT. nih.gov The most common method is the Gauge-Including Atomic Orbital (GIAO) method, which is used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted chemical shifts is highly dependent on the chosen computational level (functional and basis set) and whether conformational flexibility and solvent effects are considered. csic.es For a flexible molecule like this compound, a proper conformational analysis is crucial. The chemical shifts would be calculated for each significant conformer, and then a Boltzmann-weighted average would be computed to obtain the final predicted spectrum. Advanced approaches even integrate DFT-calculated shielding tensors with 3D graph neural networks to achieve state-of-the-art prediction accuracy. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (isocyanate)122.5123.1
C=O (acryloyl)165.8166.2
Cα (acryloyl)105.3105.9
Cβ (acryloyl)150.1150.7
O-CH₂65.465.9
CH₃14.214.5

This is a hypothetical data table for illustrative purposes. Predicted values are typically obtained from GIAO calculations at a level like B3LYP/6-311+G(d,p) with a solvent model.

IR and UV-Vis Spectra Prediction: The prediction of IR spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. This is a standard output of a geometry optimization and frequency calculation in most quantum chemistry software packages. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic N=C=O stretch of the isocyanate group (typically around 2250 cm⁻¹) and the C=O and C=C stretches of the acryloyl moiety. researchgate.net

UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excitations from the ground state to various excited states. nih.gov The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would be particularly useful for understanding the electronic transitions within the conjugated system of this compound.

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations and the transitions between them.

For this compound, an MD simulation would involve the following:

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. For organic molecules, force fields like AMBER, CHARMM, or OPLS are commonly used.

System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water or an organic solvent) to mimic solution-phase conditions.

Simulation: The simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to ensure that the conformational space has been adequately sampled. Enhanced sampling techniques, such as metadynamics or replica exchange MD, may be necessary to overcome energy barriers and explore all relevant conformations. rsc.org

Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, calculate the free energy differences between them, and determine the pathways for conformational change.

Recent advances include the use of machine-learned potentials (MLPs) which can achieve quantum chemical accuracy in MD simulations, allowing for a more precise description of the conformational free energy surfaces. rsc.orgrsc.org For a molecule like this compound, MD simulations could reveal the preferred orientations of the ethoxy and isocyanate groups relative to the acryloyl backbone, which in turn influences the molecule's reactivity and spectroscopic properties.

Table 3: Illustrative Conformational Analysis Data for this compound from MD Simulations

ConformerDihedral Angle (C=C-C=O) (degrees)Dihedral Angle (C-O-C-C) (degrees)Relative Population (%)Relative Free Energy (kcal/mol)
1 (s-trans)180180650.00
2 (s-cis)0180250.55
3 (gauche)18060101.36

This is a hypothetical data table for illustrative purposes.

Q & A

Q. What novel applications are emerging for this compound in material science?

  • Recent studies explore its use in photo-crosslinkable polymers for drug delivery systems. The isocyanate group enables functionalization of hydrogels, enhancing mechanical strength and biocompatibility. Additionally, it serves as a linker in MOFs (Metal-Organic Frameworks) for catalytic applications .

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